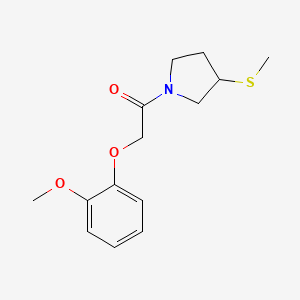
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MDPV, which is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. Although MDPV has been associated with recreational drug use,
Wirkmechanismus
MDPV works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant effects that have been observed. MDPV has also been found to inhibit the reuptake of these neurotransmitters, which prolongs their effects and enhances their potency.
Biochemical and Physiological Effects:
MDPV has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased body temperature and sweating. MDPV has also been found to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. In addition, MDPV has been found to cause oxidative stress and damage to cells, which can lead to a range of negative health effects.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has a number of advantages for use in laboratory experiments. It is a potent stimulant that can be used to study the effects of increased neurotransmitter activity on the central nervous system. However, there are also limitations to its use. MDPV has been found to have a high potential for abuse, which can make it difficult to control in laboratory settings. In addition, its effects on the body can be unpredictable and potentially dangerous, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on MDPV. One area of interest is its potential use in the treatment of ADHD and other cognitive disorders. Another area of research is its potential use as a tool for studying the central nervous system and the effects of neurotransmitter activity. Additionally, there is interest in developing safer and more effective versions of MDPV that can be used in laboratory settings without the risk of abuse or negative health effects.
In conclusion, MDPV is a chemical compound that has been extensively studied for its potential applications in scientific research. While it has been associated with recreational drug use, this paper has focused solely on its scientific research applications. MDPV has been found to have a number of biochemical and physiological effects on the body, and its use in laboratory experiments has both advantages and limitations. There are also a number of potential future directions for research on this compound, including its potential use in the treatment of cognitive disorders and as a tool for studying the central nervous system.
Synthesemethoden
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and thioacetone. The resulting product is then purified through various methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its effect on the central nervous system. MDPV has been found to act as a potent stimulant, with effects similar to those of cocaine and amphetamines. This has led to studies on its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other conditions that involve impaired cognitive function.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-12-5-3-4-6-13(12)18-10-14(16)15-8-7-11(9-15)19-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHQUKZGMUPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


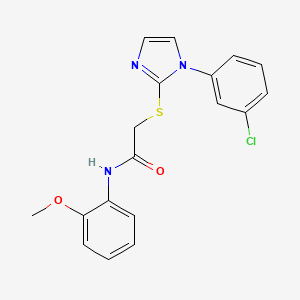
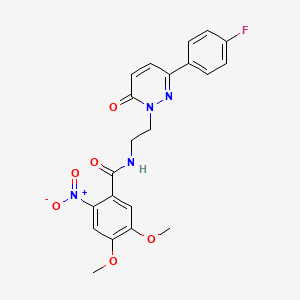
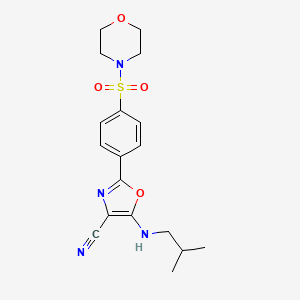
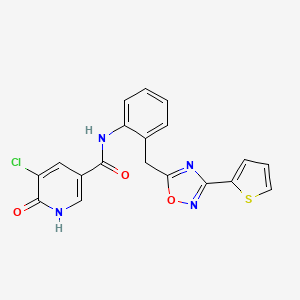
![(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2845129.png)
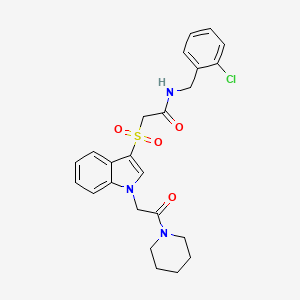

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)
![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2845134.png)


![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)
